Cas no 1251548-47-6 (1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one)

1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one structure
1251548-47-6 structure
商品名:1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one
CAS番号:1251548-47-6
MF:C22H24N4O3S
メガワット:424.515963554382
CID:5981819
PubChem ID:49665244

1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one
    • 1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
    • 1-(azepan-1-yl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylethanone
    • VU0624533-1
    • 1251548-47-6
    • AKOS024485325
    • F3406-7603
    • 1-(azepan-1-yl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone
    • インチ: 1S/C22H24N4O3S/c1-28-18-9-6-16(7-10-18)21-24-22(29-25-21)17-8-11-19(23-14-17)30-15-20(27)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3
    • InChIKey: UMBDABDYPRUROK-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C2=NC(C3C=CC(=CC=3)OC)=NO2)=CN=1)CC(N1CCCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 424.15691181g/mol
  • どういたいしつりょう: 424.15691181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 107Ų

1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-7603-10μmol
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-7603-10mg
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
10mg
$79.0 2023-09-10
Life Chemicals
F3406-7603-2μmol
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7603-3mg
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
3mg
$63.0 2023-09-10
Life Chemicals
F3406-7603-5μmol
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-7603-5mg
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
5mg
$69.0 2023-09-10
Life Chemicals
F3406-7603-2mg
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
2mg
$59.0 2023-09-10
Life Chemicals
F3406-7603-4mg
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7603-1mg
1-(azepan-1-yl)-2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)ethan-1-one
1251548-47-6
1mg
$54.0 2023-09-10

1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one 関連文献

1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1251548-47-6 and Product Name: 1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one

The compound with the CAS number 1251548-47-6 and the product name 1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structure incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

At the core of this compound's molecular architecture is the azepan-1-yl moiety, which is a saturated heterocyclic ring system. This particular moiety is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, making it a valuable component in drug design. The presence of the azepan ring also suggests potential interactions with biological targets, which can be exploited for therapeutic purposes.

The second major component of the molecule is the sulfanyl group attached to an ethanone backbone. This sulfanyl group can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions, which may be relevant for developing novel therapeutic agents. The ethanone moiety further contributes to the compound's reactivity and versatility in synthetic chemistry.

One of the most intriguing aspects of this compound is the presence of the 5-3-(4-methoxyphenyl)-1,2,4-oxadiazol ring system. Oxadiazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 4-methoxyphenyl substituent on this ring system may modulate the electronic properties of the oxadiazole core, influencing its interactions with biological targets. This modification is particularly noteworthy in the context of drug discovery, as it can fine-tune the pharmacological profile of the compound.

The pyridin moiety in the molecule is another critical feature that contributes to its potential therapeutic applications. Pyridine derivatives are widely used in pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metal ions. In this compound, the pyridine ring is linked to the sulfanyl group through an oxygen atom, forming a dynamic functional unit that may enhance binding affinity to biological targets.

Recent research in medicinal chemistry has highlighted the importance of multifunctional molecules that can interact with multiple targets simultaneously. The compound described here fits this description well, as it combines several pharmacophoric elements that could potentially modulate various biological pathways. For instance, studies have shown that molecules containing both azepane and oxadiazole moieties exhibit enhanced efficacy in treating inflammatory diseases by targeting multiple inflammatory mediators.

In addition to its structural complexity, this compound exhibits promising pharmacokinetic properties. The combination of lipophilic and hydrophilic regions within its structure suggests good membrane permeability while maintaining solubility in aqueous environments. These characteristics are crucial for developing drugs that can effectively reach their target sites within the body.

Current research efforts are focused on synthesizing derivatives of this compound to optimize its pharmacological properties further. By modifying specific functional groups or introducing new substituents, scientists aim to enhance its potency, selectivity, and metabolic stability. Such modifications could lead to the development of novel therapeutic agents with improved clinical outcomes.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to construct key structural motifs efficiently. These synthetic strategies not only facilitate large-scale production but also enable access to a diverse library of analogs for further investigation.

The biological evaluation of this compound has already revealed intriguing results in preclinical studies. Initial assays have shown activity against various disease models, including inflammation-related disorders and certain types of cancer. These findings underscore the potential of this molecule as a lead candidate for further development into a therapeutic agent.

Future directions in research will likely focus on elucidating the mechanism of action of this compound at a molecular level. Understanding how it interacts with biological targets will provide valuable insights into its mode of action and help guide subsequent modifications for improved efficacy. Additionally, computational modeling techniques such as molecular docking and quantum mechanics calculations will be employed to predict binding affinities and optimize interactions with target proteins.

The development of novel pharmaceuticals relies heavily on innovative molecular design principles that leverage structural complexity to achieve desired pharmacological outcomes. The compound with CAS number 1251548-47-6 exemplifies how intricate molecular architectures can lead to compounds with significant therapeutic potential. As research continues in this area, it is expected that more such multifunctional molecules will emerge as promising candidates for treating various human diseases.

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